molecular formula C17H20F3N5O B10996281 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10996281
M. Wt: 367.4 g/mol
InChI Key: JENGQHBBWUPOTQ-UHFFFAOYSA-N
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Description

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide include:

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H20F3N5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H20F3N5O/c18-17(19,20)13-5-4-6-14(9-13)22-15(26)10-16(7-2-1-3-8-16)11-25-12-21-23-24-25/h4-6,9,12H,1-3,7-8,10-11H2,(H,22,26)

InChI Key

JENGQHBBWUPOTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CN3C=NN=N3

Origin of Product

United States

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